

Application Notes and Protocols for 10-O-Methylprotosappanin B NMR Spectroscopy Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 10-O-Methylprotosappanin B

Cat. No.: B591326

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy analysis of **10-O-Methylprotosappanin B**, a derivative of the natural product Protosappanin B. The protocols and data presented are based on established methodologies for related compounds, specifically Protosappanin B, and serve as a comprehensive resource for the isolation, purification, and structural elucidation of this compound.

Introduction

10-O-Methylprotosappanin B is a methylated derivative of Protosappanin B, a dibenzoxocin derivative isolated from the heartwood of *Caesalpinia sappan* (Lignum Sappan).^[1]

Protosappanin B and its analogues have garnered significant interest due to their potential therapeutic properties, including anti-tumor activities.^{[1][2][3]} NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such novel compounds. This document outlines the protocols for sample preparation and NMR analysis, along with reference NMR data tables to aid in spectral interpretation.

Experimental Protocols

Isolation and Purification of 10-O-Methylprotosappanin B

The following protocol is adapted from the established method for the isolation of Protosappanin B from Lignum Sappan.[1] Modifications may be necessary to optimize the yield of **10-O-Methylprotosappanin B**.

Materials:

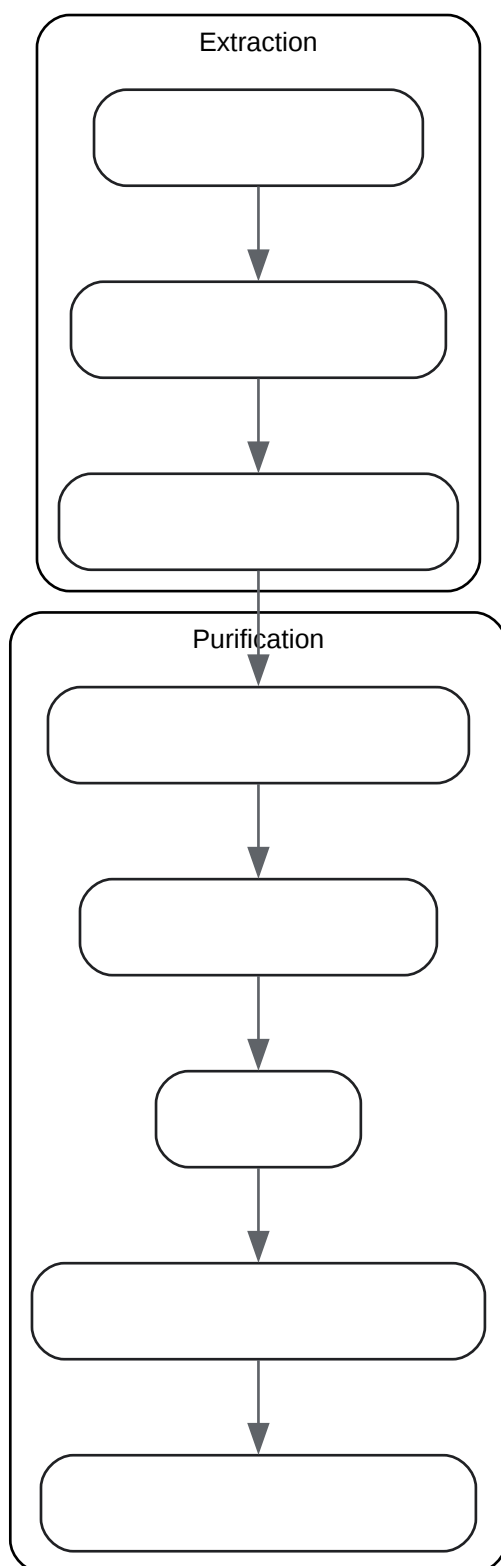
- Dried and powdered heartwood of *Caesalpinia sappan*
- Distilled water
- Petroleum ether
- Ethyl acetate
- Silica gel (160-200 mesh)
- Chromatography column (e.g., 4 cm x 40 cm)
- Rotary evaporator
- Freeze dryer

Protocol:

- Extraction:
 - Macerate 1 kg of powdered sappan wood in distilled water.
 - Boil the mixture for 60 minutes and collect the aqueous extract.
 - Repeat the extraction process three times.
 - Combine all aqueous extracts and concentrate under reduced pressure.
- Lipid Removal:
 - Add an equal volume of petroleum ether to the concentrated extract and shake vigorously.
 - Separate and discard the petroleum ether layer.

- Repeat this step twice to ensure complete removal of lipids.
- Fractionation:
 - To the remaining aqueous phase, add an equal volume of ethyl acetate and shake.
 - Collect the ethyl acetate phase.
 - Repeat the extraction with ethyl acetate three times.
 - Combine all ethyl acetate phases and dry under reduced pressure to obtain a crude extract powder.
- Column Chromatography:
 - Pack a chromatography column with silica gel.
 - Dissolve 15 g of the crude extract in 100 mL of ethyl acetate and mix with 30 g of silica gel.
 - Apply the mixture to the top of the prepared column.
 - Elute the column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the desired compound.
 - Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing **10-O-Methylprotosappanin B**.
- Purification:
 - Combine the fractions containing the pure compound.
 - Evaporate the solvent under reduced pressure.
 - Further purify by recrystallization or preparative high-performance liquid chromatography (HPLC) if necessary.

Workflow for Isolation and Purification:



[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and purification of **10-O-Methylprotosappanin B**.

NMR Sample Preparation and Data Acquisition

Materials:

- Purified **10-O-Methylprotosappanin B**
- Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 300 MHz or higher)

Protocol:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of purified **10-O-Methylprotosappanin B** in 0.5-0.7 mL of a suitable deuterated solvent.
 - Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
 - Transfer the solution to a clean, dry NMR tube.
- NMR Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.
 - Acquire the following NMR spectra:
 - ¹H NMR (Proton)
 - ¹³C NMR (Carbon-13)
 - 2D NMR experiments as needed for full structural assignment (e.g., COSY, HSQC, HMBC).

- Set appropriate acquisition parameters (e.g., number of scans, relaxation delay) to achieve a good signal-to-noise ratio. The structure of Protosappanin B was confirmed using a 300 MHz NMR instrument.[1]

NMR Data Presentation

The following tables summarize the expected ^1H and ^{13}C NMR chemical shifts for **10-O-Methylprotosappanin B**. These values are predicted based on the known data for Protosappanin B and the expected electronic effects of the methyl group at the 10-O position. Actual experimental values may vary slightly.

Table 1: Predicted ^1H NMR Chemical Shifts for **10-O-Methylprotosappanin B**

Position	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	6.8 - 7.0	d	~8.0
H-2	6.7 - 6.9	t	~8.0
H-3	6.9 - 7.1	d	~8.0
H-4	6.6 - 6.8	s	-
H-6 α	4.0 - 4.2	d	~12.0
H-6 β	3.8 - 4.0	d	~12.0
H-7	4.5 - 4.7	m	-
H-9	6.5 - 6.7	d	~2.5
H-11	6.4 - 6.6	d	~2.5
10-OCH ₃	3.7 - 3.9	s	-
OH	Variable	br s	-

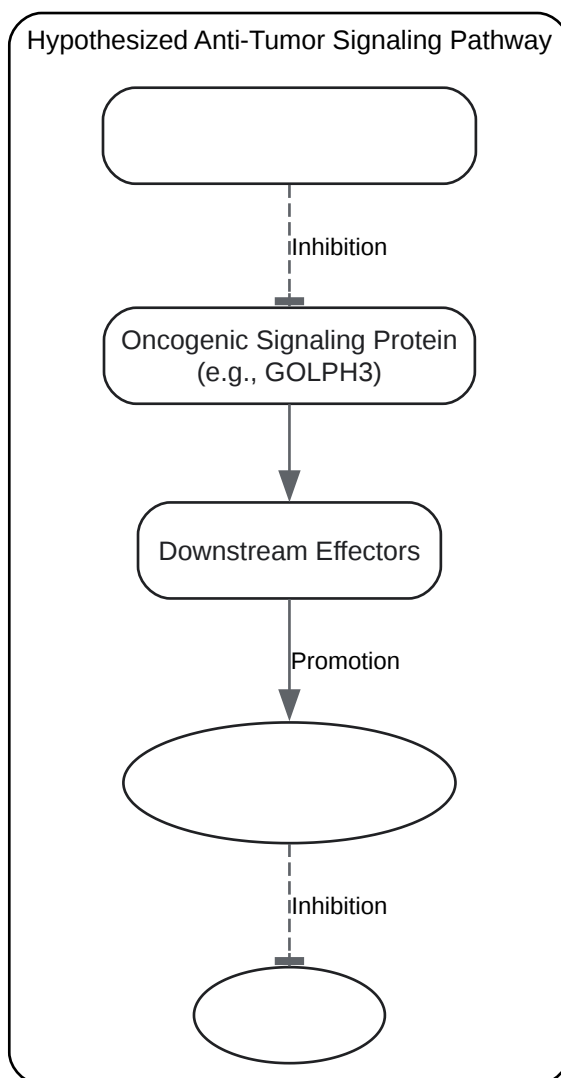
Table 2: Predicted ^{13}C NMR Chemical Shifts for **10-O-Methylprotosappanin B**

Position	Predicted Chemical Shift (δ , ppm)
C-1	128.0 - 130.0
C-2	120.0 - 122.0
C-3	129.0 - 131.0
C-4	115.0 - 117.0
C-4a	154.0 - 156.0
C-5a	125.0 - 127.0
C-6	70.0 - 72.0
C-7	75.0 - 77.0
C-8a	118.0 - 120.0
C-9	108.0 - 110.0
C-10	158.0 - 160.0
C-11	102.0 - 104.0
C-11a	135.0 - 137.0
C-12a	130.0 - 132.0
10-OCH ₃	55.0 - 57.0

Potential Signaling Pathway

Protosappanin B has been shown to exert anti-tumor effects, potentially through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[3] A plausible mechanism of action for **10-O-Methylprotosappanin B**, based on its structural similarity to the parent compound, could involve the modulation of oncogenic pathways.

Hypothesized Signaling Pathway Inhibition:



[Click to download full resolution via product page](#)

Caption: Hypothesized inhibition of an oncogenic signaling pathway by **10-O-Methylprotosappanin B**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for 10-O-Methylprotosappanin B NMR Spectroscopy Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591326#10-o-methylprotosappanin-b-nmr-spectroscopy-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com